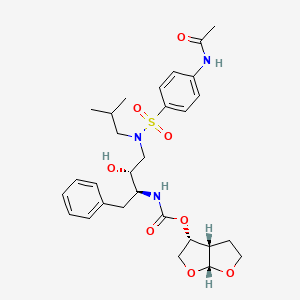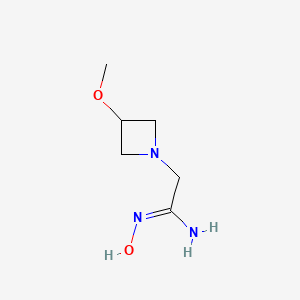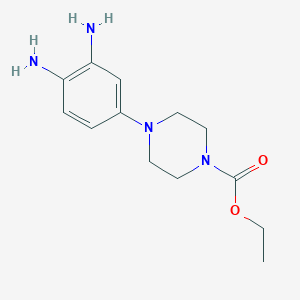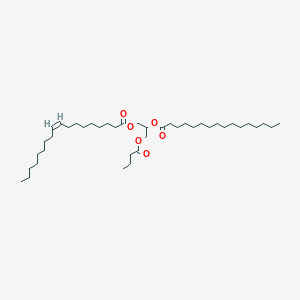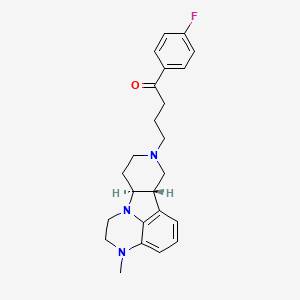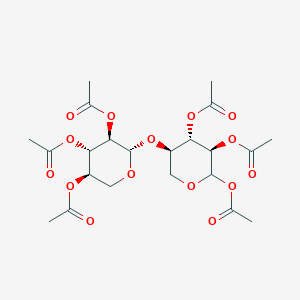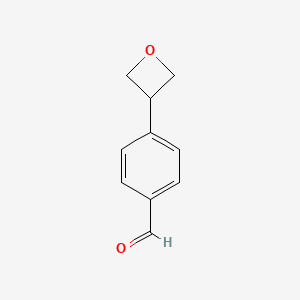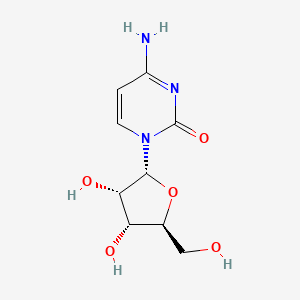
1-alpha-L-Ribofuranosylcytosine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Amino-1-((2R,3S,4R,5S)-3,4-dihydroxy-5-(hydroxymethyl)tetrahydrofuran-2-yl)pyrimidin-2(1H)-one is a complex organic compound that features a pyrimidine ring fused with a tetrahydrofuran moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-Amino-1-((2R,3S,4R,5S)-3,4-dihydroxy-5-(hydroxymethyl)tetrahydrofuran-2-yl)pyrimidin-2(1H)-one typically involves multi-step organic reactions. The starting materials often include pyrimidine derivatives and tetrahydrofuran intermediates. Common synthetic routes may involve:
Nucleophilic substitution: reactions to introduce the amino group.
Glycosylation: reactions to attach the tetrahydrofuran ring.
Oxidation and reduction: steps to achieve the desired stereochemistry.
Industrial Production Methods
In an industrial setting, the production of this compound may involve:
Batch reactors: for controlled synthesis.
Chromatographic techniques: for purification.
Automated synthesis: systems to ensure reproducibility and scalability.
Analyse Des Réactions Chimiques
Types of Reactions
4-Amino-1-((2R,3S,4R,5S)-3,4-dihydroxy-5-(hydroxymethyl)tetrahydrofuran-2-yl)pyrimidin-2(1H)-one can undergo various chemical reactions, including:
Oxidation: Conversion of hydroxyl groups to carbonyl groups.
Reduction: Reduction of carbonyl groups to hydroxyl groups.
Substitution: Replacement of amino or hydroxyl groups with other functional groups.
Common Reagents and Conditions
Oxidizing agents: Potassium permanganate, chromium trioxide.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Substitution reagents: Alkyl halides, acyl chlorides.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while substitution reactions may introduce alkyl or acyl groups.
Applications De Recherche Scientifique
Chemistry
Synthesis of nucleoside analogs: Used in the development of antiviral and anticancer agents.
Catalysis: Acts as a ligand in catalytic reactions.
Biology
Enzyme inhibitors: Inhibits specific enzymes involved in metabolic pathways.
Biomolecular interactions: Studies of interactions with DNA and RNA.
Medicine
Drug development: Potential use in the development of therapeutic agents.
Diagnostic tools: Used in the design of diagnostic assays.
Industry
Material science: Used in the synthesis of advanced materials.
Chemical manufacturing: Intermediate in the production of other chemicals.
Mécanisme D'action
The mechanism of action of 4-Amino-1-((2R,3S,4R,5S)-3,4-dihydroxy-5-(hydroxymethyl)tetrahydrofuran-2-yl)pyrimidin-2(1H)-one involves its interaction with molecular targets such as enzymes, receptors, or nucleic acids. The compound may:
Bind to active sites: of enzymes, inhibiting their activity.
Interact with nucleic acids: , affecting replication or transcription processes.
Modulate receptor activity: , influencing cellular signaling pathways.
Comparaison Avec Des Composés Similaires
Similar Compounds
4-Amino-1-(β-D-ribofuranosyl)pyrimidin-2(1H)-one: A nucleoside analog with similar structural features.
4-Amino-1-(2-deoxy-β-D-ribofuranosyl)pyrimidin-2(1H)-one: Another nucleoside analog used in medicinal chemistry.
Uniqueness
4-Amino-1-((2R,3S,4R,5S)-3,4-dihydroxy-5-(hydroxymethyl)tetrahydrofuran-2-yl)pyrimidin-2(1H)-one is unique due to its specific stereochemistry and functional groups, which confer distinct chemical and biological properties
Propriétés
Formule moléculaire |
C9H13N3O5 |
|---|---|
Poids moléculaire |
243.22 g/mol |
Nom IUPAC |
4-amino-1-[(2R,3S,4R,5S)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]pyrimidin-2-one |
InChI |
InChI=1S/C9H13N3O5/c10-5-1-2-12(9(16)11-5)8-7(15)6(14)4(3-13)17-8/h1-2,4,6-8,13-15H,3H2,(H2,10,11,16)/t4-,6-,7-,8+/m0/s1 |
Clé InChI |
UHDGCWIWMRVCDJ-YDLFOAGRSA-N |
SMILES isomérique |
C1=CN(C(=O)N=C1N)[C@H]2[C@H]([C@H]([C@@H](O2)CO)O)O |
SMILES canonique |
C1=CN(C(=O)N=C1N)C2C(C(C(O2)CO)O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-[(1R,2S)-1-hydroxy-1-phenylpropan-2-yl]-N-methylnitrous amide](/img/structure/B13435686.png)

